molecular formula C14H17NO3 B1510282 tert-Butyl 5-methoxy-1H-indole-3-carboxylate CAS No. 1033265-55-2

tert-Butyl 5-methoxy-1H-indole-3-carboxylate

Cat. No.: B1510282
CAS No.: 1033265-55-2
M. Wt: 247.29 g/mol
InChI Key: RLUABYIWAMNZJD-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-1H-indole-3-carboxylate (CAS Registry Number: 1033265-55-2) is a high-purity chemical building block for research and development. This compound features a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . It is supplied as a solid and should be stored in a cool, dry, and well-ventilated place. As a protected indole derivative, this ester is a versatile synthetic intermediate. Its structure, containing both a methoxy electron-donating group and a tert-butoxycarbonyl (Boc) ester, makes it a valuable precursor in organic synthesis, particularly for constructing complex heterocyclic systems. Researchers utilize such indole-based building blocks in the synthesis of novel γ-carboline frameworks, which are privileged aza-heterocycles found in compounds with promising biological activities, including in preclinical and clinical studies . The Boc-protected carboxylate group can undergo further transformations, such as hydrolysis to the corresponding carboxylic acid or serve in condensation reactions, facilitating its use in medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle this material with appropriate personal protective equipment .

Properties

IUPAC Name

tert-butyl 5-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-8-15-12-6-5-9(17-4)7-10(11)12/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUABYIWAMNZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743504
Record name tert-Butyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033265-55-2
Record name tert-Butyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Inhibition of Proteases

One of the most significant applications of tert-butyl 5-methoxy-1H-indole-3-carboxylate is its use in the development of inhibitors for proteases, particularly those associated with viral infections such as SARS-CoV. Research indicates that compounds with an indole-2-carbonyl structure, including derivatives like this compound, exhibit potent inhibitory activity against SARS-CoV 3CL protease .

Key Findings:

  • The introduction of a methoxy group at the 5-position enhances the inhibitory potency of these compounds.
  • Inhibitory constants (KiK_i) for selected derivatives have shown values as low as 0.006 μM, indicating strong binding affinity to the target protease .

Potential Antiviral Agents

The antiviral potential of indole derivatives has been explored extensively. Compounds incorporating the indole scaffold have been studied for their ability to inhibit viral replication mechanisms. The methoxy substitution plays a crucial role in enhancing bioactivity and selectivity towards viral targets.

Case Study:
In a study focusing on dipeptide-type inhibitors for SARS-CoV, substitutions on the indole unit significantly affected the inhibitory activity, with specific configurations yielding up to a 55-fold increase in potency compared to less optimized structures .

Pharmacological Studies

Pharmacological assessments have demonstrated that this compound can serve as a lead compound for further modifications aimed at increasing efficacy and reducing toxicity. The structure-activity relationship (SAR) studies reveal that variations in substituents can lead to significant changes in biological activity.

Table: Structure-Activity Relationship (SAR) Insights

CompoundSubstituent PositionInhibitory Activity (KiK_i)Notes
5cIndole-2-carbonyl0.065 μMLead compound
5d5-Methoxy0.067 μMEnhanced activity
5e5-Hydroxy0.160 μMModerate activity
5f5-Chloro0.028 μMBest performing variant

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxy-1H-indole-3-carboxylate exerts its effects depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-butyl 5-methoxy-1H-indole-3-carboxylate and related indole derivatives, focusing on substituent positions, functional groups, and synthetic applications.

Table 1: Structural and Functional Comparison of tert-Butyl Indole Carboxylates

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Synthetic Relevance Reference CAS/ID
This compound Methoxy (5), Boc (N) ~307.3* Intermediate for heterocyclic drug synthesis [1202631-44-4]
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate Formyl (3), Methoxy (5), Boc (N) 321.3 Aldehyde functionality enables cross-coupling reactions [1202631-44-4]
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate Tetrahydrofuran-3-yl (5), Boc (N) 331.4 Used in redox-relay Heck reactions for cyclic ether synthesis [Compound 8z]
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate Bromo (4), Formyl (3), Methoxy (7), Boc (N) 354.2 Halogenation site for Suzuki-Miyaura couplings [1394899-06-9]
tert-Butyl 6-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxo-oxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-5-methoxyindoline-1-carboxylate Complex cyclohexenyl-oxazolidinone substituent (6), Boc (N) ~700.0 (estimated) Patent compound for kinase inhibition [EP2697207B1]

*Estimated based on molecular formula (C₁₅H₁₇NO₄).

Key Comparative Insights:

Substituent Position and Reactivity: The 5-methoxy group in the target compound enhances electron density at the indole ring, facilitating electrophilic substitutions. In contrast, 3-formyl derivatives (e.g., [1202631-44-4]) are reactive toward nucleophilic additions or cross-couplings, enabling diversification of the indole core . Brominated analogs (e.g., [1394899-06-9]) provide sites for transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings, which are less feasible in non-halogenated derivatives .

Synthetic Utility :

  • The Boc group in this compound is stable under acidic conditions but cleavable via trifluoroacetic acid (TFA), making it ideal for stepwise synthesis .
  • Compounds like tert-butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate demonstrate the utility of indole intermediates in constructing fused heterocycles via palladium-catalyzed reactions .

Pharmaceutical Relevance :

  • Complex derivatives (e.g., [EP2697207B1]) highlight the role of indole-Boc hybrids in designing kinase inhibitors, leveraging the methoxy group for target binding .
  • Formyl-containing analogs are precursors to Schiff bases or hydrazones, common motifs in antimicrobial agents .

Stability and Safety: Boc-protected indoles generally exhibit high thermal and oxidative stability compared to unprotected analogs.

Biological Activity

tert-Butyl 5-methoxy-1H-indole-3-carboxylate is a compound belonging to the indole family, which is known for its significant biological activities. Indole derivatives are widely studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4C_{15}H_{17}NO_4. The compound features an indole core with a methoxy group at the 5-position and a tert-butyl ester at the carboxylic acid position. This unique structure contributes to its biological activity.

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activity. For instance, studies on similar compounds have shown that modifications at the indole ring can enhance cytotoxic effects against various cancer cell lines. In particular, compounds with methoxy substitutions have been noted for their ability to induce apoptosis in cancer cells by disrupting microtubule polymerization and triggering cell death pathways .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
Similar Indole DerivativeU-9370.48Disrupts microtubule polymerization
Hyrtinadine A DerivativePANC-1TBDInduces cell rounding and detachment

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds with an indole structure have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions .

Table 2: Enzyme Inhibition Studies

CompoundEnzyme TargetInhibition TypeReference
This compoundCytochrome P450Competitive Inhibition
Other Indole DerivativeCYP3A4Non-competitive Inhibition

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives can often be correlated with their structural features. For this compound, the presence of the methoxy group at the 5-position has been linked to enhanced anticancer activity. Similarly, variations in substituents on the indole ring can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies

Several studies have explored the biological effects of indole derivatives similar to this compound:

  • Indolyl-Pyridinyl Compounds : A series of indolyl-pyridinyl-propenones were evaluated for their methuosis-inducing activity, revealing that specific substitutions can dramatically enhance cytotoxicity against glioblastoma cells .
  • Antiviral Activity : Research on related compounds demonstrated promising antiviral properties against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .

Preparation Methods

Protection of Indole Nitrogen and Esterification

A common approach involves protecting the indole nitrogen with a suitable protecting group such as triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc), followed by lithiation at the 3-position and subsequent reaction with tert-butyl dicarbonate to install the tert-butyl ester.

Example procedure adapted from related indole carbamate syntheses:

Step Reagents & Conditions Description
1 Dissolve tert-butyl (tert-butoxycarbonyl)(1-(triisopropylsilyl)-1H-indol-4-yl)carbamate in dry THF under nitrogen, cool to −78 °C Preparation for lithiation
2 Add n-butyllithium (2.5 M in hexane, 1.5 equiv) dropwise at −78 °C, stir 30 min Lithiation at C3 position
3 Add di-tert-butyl dicarbonate (2 equiv) slowly, allow warming to room temperature, stir 3 h Introduction of tert-butyl ester
4 Quench with saturated ammonium chloride, extract with DCM, wash, dry, and purify by flash chromatography Isolation of this compound derivative

This method ensures selective lithiation and esterification, yielding the tert-butyl ester at the 3-position while maintaining the methoxy substituent at the 5-position and protecting the indole nitrogen to prevent side reactions.

Bromination and Subsequent Functionalization

In some synthetic routes, bromination at the 3-position of the indole ring precedes esterification. For example:

  • Bromination of the protected indole at the 3-position using N-bromosuccinimide (NBS) in THF at room temperature.
  • Lithiation of the 3-bromo intermediate with n-butyllithium at −78 °C.
  • Reaction with di-tert-butyl dicarbonate to install the tert-butyl ester.

This sequence allows for regioselective functionalization and can be adapted for the methoxy-substituted indole derivatives.

Direct Esterification of 5-Methoxyindole-3-carboxylic Acid

If 5-methoxyindole-3-carboxylic acid is available, direct esterification with tert-butanol under acid catalysis can be employed:

  • React 5-methoxyindole-3-carboxylic acid with excess tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Heat under reflux to promote esterification.
  • Purify the tert-butyl ester product by extraction and chromatography.

This classical Fischer esterification method is straightforward but may require careful control of conditions to avoid indole ring degradation or side reactions.

Reaction Conditions and Optimization

  • Solvents: Dry tetrahydrofuran (THF) is preferred for lithiation and protection steps due to its ability to stabilize organolithium intermediates.
  • Temperature: Low temperatures (−78 °C) are critical during lithiation to control regioselectivity and prevent side reactions.
  • Reagents: n-Butyllithium is the standard base for lithiation; di-tert-butyl dicarbonate is used for tert-butyl ester formation.
  • Workup: Quenching with saturated ammonium chloride and extraction with dichloromethane or diethyl ether, followed by drying over magnesium sulfate and purification by flash chromatography.

Summary Table of Key Preparation Steps

Step No. Intermediate/Starting Material Reagents & Conditions Purpose Yield (%) (if reported)
1 5-Methoxyindole or protected indole NBS in THF, room temp Bromination at C3 Not specified
2 3-Bromo-protected indole n-BuLi (−78 °C), 1.5 equiv Lithiation at C3 Not specified
3 Lithiated intermediate Di-tert-butyl dicarbonate, room temp tert-Butyl ester formation 60–70% typical for similar indoles
4 5-Methoxyindole-3-carboxylic acid tert-Butanol, acid catalyst, reflux Direct esterification Not specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 5-methoxy-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step procedures involving Grignard reactions and protective group chemistry. For example, tert-butyl esters are introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of catalytic bases like DMAP ( ).
  • Optimization Tips :

  • Temperature Control : Maintain 0°C during Grignard reagent addition to prevent side reactions ().
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane (e.g., 5–10%) to isolate the product ().
  • Yield Improvement : Ensure stoichiometric excess of Boc anhydride (1.1–1.2 equiv) and monitor reaction progress via TLC ( ).

Q. How is the structure and purity of this compound confirmed?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy at C5, tert-butyl ester at C3) ().
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL ( ). For example, tert-butyl groups exhibit characteristic torsional angles in crystal lattices ().
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 276.3) ().

Q. What are the stability and storage recommendations for this compound?

  • Stability : Stable under inert atmospheres (N2_2/Ar) at 2–8°C ().
  • Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents ( ).
  • Decomposition Products : Thermal degradation may release CO2_2, isobutylene, and toxic indole derivatives ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling for this compound?

  • Case Study : If X-ray data (e.g., bond lengths in the indole ring) conflicts with DFT calculations:

Validate Data Quality : Check for crystal twinning or disorder using programs like PLATON ( ).

Adjust Computational Parameters : Include solvent effects (e.g., PCM model for THF) and refine basis sets (e.g., B3LYP/6-311+G(d,p)) ().

Cross-Reference : Compare with structurally analogous compounds (e.g., tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate; ).

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Functionalization Approaches :

Position Modification Impact Reference
C3 (ester)Replace tert-butyl with propargylImproves metabolic stability
C5 (methoxy)Substitute with hydroxyEnhances hydrogen-bonding capacity
C7Introduce halogens (Br/Cl)Increases electrophilicity for nucleophilic attack
  • Screening : Use Suzuki-Miyaura coupling to diversify substituents and test anticancer/antimicrobial activity ().

Q. How do hydrogen-bonding patterns influence crystallization, and how can they be predicted?

  • Graph Set Analysis : Apply Etter’s rules to categorize H-bond motifs (e.g., R22(8)R_2^2(8) rings between indole NH and carbonyl groups) ().
  • Prediction Tools : Use Mercury (CCDC) to simulate packing motifs from molecular electrostatic potentials ( ).

Q. What experimental design principles apply when troubleshooting low yields in multi-step syntheses?

  • Example Workflow :

Identify Bottlenecks : Use LC-MS to detect intermediates (e.g., incomplete Boc protection in ).

Optimize Quenching : For Grignard reactions, use saturated NH4 _4Cl instead of H2 _2O to minimize byproducts ().

Scale-Up Considerations : Maintain strict anhydrous conditions to prevent ester hydrolysis ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5-methoxy-1H-indole-3-carboxylate
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tert-Butyl 5-methoxy-1H-indole-3-carboxylate

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